molecular formula C9H12O2 B050693 2-(2-Propan-2-yloxiran-2-yl)furan CAS No. 113348-47-3

2-(2-Propan-2-yloxiran-2-yl)furan

Cat. No.: B050693
CAS No.: 113348-47-3
M. Wt: 152.19 g/mol
InChI Key: UFMMAVFVYAFADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propan-2-yloxiran-2-yl)furan is a heterocyclic compound featuring a furan ring fused to an epoxide (oxirane) group substituted with an isopropyl moiety. The furan ring contributes electron-rich aromaticity, while the epoxide introduces reactivity due to its strained three-membered ring.

Properties

CAS No.

113348-47-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-propan-2-yloxiran-2-yl)furan

InChI

InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3

InChI Key

UFMMAVFVYAFADO-UHFFFAOYSA-N

SMILES

CC(C)C1(CO1)C2=CC=CO2

Canonical SMILES

CC(C)C1(CO1)C2=CC=CO2

Synonyms

Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2-(2-Propan-2-yloxiran-2-yl)furan and related furan derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Features
This compound C₉H₁₂O₂ 152.19 g/mol Furan, Epoxide, Isopropyl Not provided High steric hindrance from isopropyl; reactive epoxide
2-(Furan-2-yl)oxirane C₆H₆O₂ 110.11 g/mol Furan, Epoxide 2745-17-7 Simpler structure; no alkyl substituents
2-(2-Propenyl)furan C₇H₈O 108.14 g/mol Furan, Allyl 75135-41-0 Allyl group enhances conjugation; no epoxide
2-(Butoxymethyl)furan C₉H₁₄O₂ 154.21 g/mol Furan, Ether Not provided Ether linkage increases hydrophobicity

Key Observations :

  • The allyl group in 2-(2-Propenyl)furan allows for conjugation, altering electronic properties and reactivity in Diels-Alder or arylation reactions .

Research Findings and Challenges

  • Reactivity Studies : Evidence from furan-thiophene comparisons suggests that this compound’s furan ring could facilitate higher yields in metal-catalyzed reactions, though steric effects require optimization .
  • Data Limitations : Direct experimental data on the target compound are scarce, necessitating extrapolation from structural analogs. For example, gas chromatography retention indices for 2-(2-Propenyl)furan (e.g., 1181–1226 on CP Sil 8 CB columns) provide a benchmark for predicting the target compound’s behavior .

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